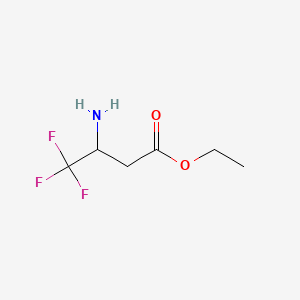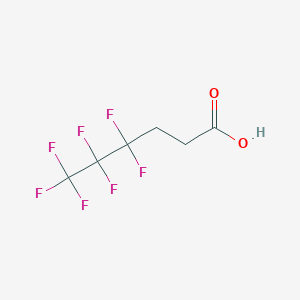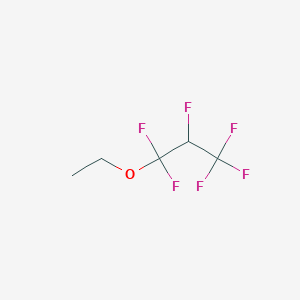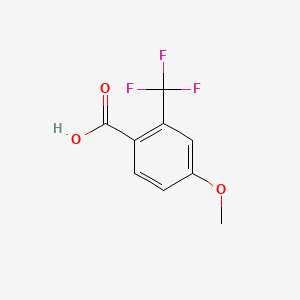![molecular formula C9H7F3N2O3 B1350657 N-[2-nitro-4-(trifluoromethyl)phenyl]acetamide CAS No. 396-12-3](/img/structure/B1350657.png)
N-[2-nitro-4-(trifluoromethyl)phenyl]acetamide
Overview
Description
“N-[2-nitro-4-(trifluoromethyl)phenyl]acetamide” is a chemical compound with the molecular formula C9H7F3N2O3 . It is structurally similar to N-[2-Chloro-4-(trifluoromethyl)phenyl]acetamide and 2-[2-nitro-4-(trifluoromethyl)phenyl]acetic acid .
Molecular Structure Analysis
The molecular structure of “N-[2-nitro-4-(trifluoromethyl)phenyl]acetamide” has been analyzed using computational methods . The compound has a molecular weight of 248.16 g/mol .Chemical Reactions Analysis
While specific chemical reactions involving “N-[2-nitro-4-(trifluoromethyl)phenyl]acetamide” are not detailed in the literature, it is known that N-trifluoromethyl amines are prone to hydrolysis .Physical And Chemical Properties Analysis
“N-[2-nitro-4-(trifluoromethyl)phenyl]acetamide” has a molecular weight of 248.16 g/mol, and its exact mass and monoisotopic mass are 248.04087658 g/mol . It has one hydrogen bond donor and six hydrogen bond acceptors .Scientific Research Applications
Antimalarial Activity
N-[2-nitro-4-(trifluoromethyl)phenyl]acetamide has been explored for its potential in antimalarial applications. A study involving the synthesis of a series of compounds related to tebuquine, which include derivatives from substituted 1-phenyl-2-propanones leading to N-[5-[(alkylamino)methyl]-6-hydroxy[1,1'-biphenyl]-3-yl]acetamides, demonstrated significant antimalarial potency against Plasmodium berghei in mice. The antimalarial activity was found to correlate with the electronic properties and size of the phenyl ring substituents, highlighting the potential of N-[2-nitro-4-(trifluoromethyl)phenyl]acetamide derivatives in treating malaria, especially resistant strains, and their suitability for clinical trials (Werbel et al., 1986).
Hypoxia Tracer Development
The development of hypoxia tracers for medical imaging has also involved N-[2-nitro-4-(trifluoromethyl)phenyl]acetamide derivatives. One study focused on a 2-nitroimidazole derivative, 2-(2-nitroimidazol-1-yl)-N-(3,3,3-trifluoropropyl)acetamide (EF3), as a marker for hypoxia in tumor cells. Radiosynthesis of [18F]EF3 showed promising pharmacokinetics, biodistribution, and specificity for hypoxia, making it a potential candidate for non-invasive detection of tumor hypoxia in clinical settings (Mahy et al., 2004).
Androgen Receptor Modulation
Another area of research involving N-[2-nitro-4-(trifluoromethyl)phenyl]acetamide derivatives is in the development of selective androgen receptor modulators (SARMs). A compound identified as S-4, or S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamide, was shown to have high binding affinity to androgen receptors, demonstrating anabolic specificity and potential as a therapeutic agent for conditions requiring androgen therapy with minimal side effects on the prostate (Perera et al., 2006).
Safety and Hazards
Future Directions
The development of fluorinated organic chemicals, including those containing a trifluoromethyl group, is an important research topic in the agrochemical, pharmaceutical, and functional materials fields . It is expected that many novel applications of such compounds will be discovered in the future .
properties
IUPAC Name |
N-[2-nitro-4-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2O3/c1-5(15)13-7-3-2-6(9(10,11)12)4-8(7)14(16)17/h2-4H,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPPIOIXQXANPRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00381407 | |
| Record name | N-[2-nitro-4-(trifluoromethyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00381407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-nitro-4-(trifluoromethyl)phenyl]acetamide | |
CAS RN |
396-12-3 | |
| Record name | N-[2-nitro-4-(trifluoromethyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00381407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-[(Dimethylamino)Methyl]-2,6-Dimethylphenol Hydrochloride](/img/structure/B1350579.png)


![2-[(4-Chlorophenyl)Thio]Pyridine-3-Carbonyl Chloride](/img/structure/B1350589.png)






